N-allyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
Description
N-allyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole-acetamide derivative characterized by a central thiazole ring substituted with a 3-chlorobenzylthio group at position 2 and an allyl-acetamide moiety at position 2. The compound’s structure combines a sulfur-linked aromatic group (contributing to lipophilicity) with an allyl chain (enhancing conformational flexibility).
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c1-2-6-17-14(19)8-13-10-21-15(18-13)20-9-11-4-3-5-12(16)7-11/h2-5,7,10H,1,6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRZYOQJRMRKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction where the thiazole derivative reacts with 3-chlorobenzyl chloride.
Allylation: The final step involves the allylation of the thiazole derivative using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the thiazole ring or the chlorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, dechlorinated products.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Thiazole Derivatives
N-allyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide serves as a crucial intermediate in the synthesis of more complex thiazole derivatives. The thiazole ring structure is significant in organic synthesis due to its ability to participate in various chemical reactions, including cyclization and substitution reactions. This compound can be modified further to create new derivatives with enhanced properties or activities.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown that compounds with thiazole rings often demonstrate effectiveness against a range of pathogens, making this compound a candidate for further investigation in the development of new antimicrobial agents.
Anti-tubercular Activity
One of the most promising applications of this compound is its potential as an anti-tubercular agent. Preliminary studies suggest that it may inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis. This mechanism positions this compound as a potential lead compound in the fight against tuberculosis .
Medicinal Chemistry
Enzyme Inhibition
The compound's ability to interact with specific molecular targets allows it to inhibit certain enzymes, which is a critical aspect of drug design. The inhibition of enzymes involved in disease pathways can lead to therapeutic effects, making this compound valuable for medicinal chemistry research aimed at developing new drugs .
Industrial Applications
Materials Development
In addition to its biological applications, this compound is explored for its use in developing new materials with specific chemical properties. Its unique structure can be utilized to create polymers or coatings that exhibit desirable characteristics such as increased durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-allyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity.
Comparison with Similar Compounds
Structural Analogues in Urease Inhibition
describes thioxothiazolidinyl-acetamides with urease inhibitory activity. Key comparisons include:
| Compound Name | Substituents | Synthesis Yield | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide | Benzyl, allyl, thioxo group | 68% | 162–164 | Thioxothiazolidine core, planar benzyl group |
| Target Compound | 3-Chlorobenzylthio, allyl-acetamide | Not reported | Not reported | Thiazole core, flexible allyl chain |
Key Differences :
Acetamide Derivatives with Thioether Linkages
and highlight acetamides with thioether bonds and aromatic substituents:
Key Findings :
- The 3-chlorobenzylthio group in the target compound mirrors the dichlorophenyl group in ’s compound (I), both contributing to hydrophobic interactions. However, the allyl chain may reduce crystallinity compared to rigid dichlorophenyl systems .
- Triazinoindole derivatives () exhibit higher structural complexity, likely targeting niche protein pockets, whereas the target compound’s simpler design may favor broad-spectrum activity .
Crystallographic and Conformational Analysis
reports a dihedral angle of 61.8° between the dichlorophenyl and thiazole rings in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. By comparison:
- The target compound’s 3-chlorobenzylthio group may adopt a similar twisted conformation, disrupting planarity and affecting packing efficiency in crystalline phases.
- Hydrogen-bonding motifs (e.g., N—H⋯N in ) are critical for stability; the absence of an amide hydrogen in the target’s allyl-acetamide group could limit such interactions .
Insights :
- Carbodiimide coupling (e.g., EDC·HCl in ) is a robust method for acetamide formation, likely applicable to the target compound.
- ’s high-yield synthesis (90.2%) under reflux conditions suggests that similar protocols could optimize the target’s production .
Research Implications and Limitations
- Comparative assays with analogs are needed.
- Toxicity : Perfluoroalkylthio acetamides () highlight substituent-dependent toxicity risks; the 3-chlorobenzyl group may require environmental safety assessments .
- Structural Optimization : The allyl chain’s flexibility could be traded for cyclic amines (e.g., piperidine in ) to enhance target affinity .
Biological Activity
N-allyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates unique structural features, including an allyl group, a thiazole ring, and a chlorobenzyl thio group, which contribute to its potential therapeutic effects.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 338.9 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for research in antimicrobial and antifungal properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.9 g/mol |
| CAS Number | 954242-47-8 |
This compound exhibits its biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis, thus indicating potential as an anti-tubercular agent . Furthermore, its thiazole core is known for interacting with various biological pathways, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds within the thiazole family, including this compound, demonstrate significant antimicrobial properties. These compounds have been tested against a variety of pathogens and have shown efficacy in inhibiting bacterial growth .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against various fungal strains .
Antifungal Activity
The compound has also been investigated for its antifungal properties. In vitro studies have demonstrated that it can effectively inhibit the growth of pathogenic fungi, making it a candidate for further development as an antifungal agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications in the thiazole ring and substituents significantly affect the biological activity of this compound. For instance, electron-withdrawing groups at specific positions enhance the potency against certain pathogens .
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against pathogens |
| Allyl group presence | Enhanced enzyme inhibition |
| Chlorobenzyl thio group | Improved antimicrobial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
